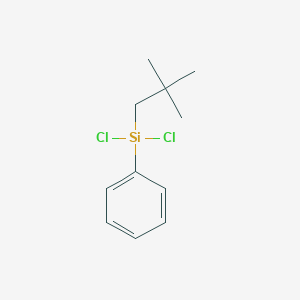
Dichloro(2,2-dimethylpropyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(2,2-dimethylpropyl)phenylsilane: is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group, a dichloro group, and a 2,2-dimethylpropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dichloro(2,2-dimethylpropyl)phenylsilane typically involves the reaction of phenylsilane with 2,2-dimethylpropyl chloride in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows: [ \text{C}_6\text{H}_5\text{SiH}_3 + \text{(CH}_3\text{)}_3\text{CCl} \rightarrow \text{C}_6\text{H}_5\text{SiCl}_2\text{(CH}_3\text{)}_3\text{C} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions: Dichloro(2,2-dimethylpropyl)phenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted silanes can be formed.
Oxidation Products: Silanols and siloxanes are typical products of oxidation.
Reduction Products: Different silanes with altered substituents are obtained.
Aplicaciones Científicas De Investigación
Chemistry: Dichloro(2,2-dimethylpropyl)phenylsilane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in cross-coupling reactions and as a reagent in organic synthesis.
Biology: In biological research, this compound is used to modify surfaces and create silicon-based biomaterials. It is also explored for its potential in drug delivery systems.
Medicine: The compound’s ability to form stable bonds with organic molecules makes it useful in the development of pharmaceuticals and medical devices.
Industry: In the industrial sector, this compound is used in the production of silicone polymers, resins, and coatings. It is also utilized in the manufacture of adhesives and sealants.
Mecanismo De Acción
The mechanism of action of dichloro(2,2-dimethylpropyl)phenylsilane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, leading to the formation of diverse chemical structures. The pathways involved include nucleophilic substitution, oxidation, and reduction, which allow the compound to participate in a wide range of chemical reactions.
Comparación Con Compuestos Similares
Phenylsilane: Similar in structure but lacks the dichloro and 2,2-dimethylpropyl groups.
Dimethylphenylsilane: Contains two methyl groups instead of the dichloro and 2,2-dimethylpropyl groups.
Chlorodimethylphenylsilane: Contains one chlorine and two methyl groups.
Uniqueness: Dichloro(2,2-dimethylpropyl)phenylsilane is unique due to the presence of both dichloro and 2,2-dimethylpropyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in synthesis and industrial processes.
Propiedades
Número CAS |
110139-82-7 |
|---|---|
Fórmula molecular |
C11H16Cl2Si |
Peso molecular |
247.23 g/mol |
Nombre IUPAC |
dichloro-(2,2-dimethylpropyl)-phenylsilane |
InChI |
InChI=1S/C11H16Cl2Si/c1-11(2,3)9-14(12,13)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
RGRFRFMSCAHODS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C[Si](C1=CC=CC=C1)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


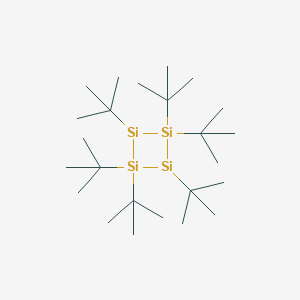

![(E)-N-[(2-Methoxyphenyl)methylidene]glycine](/img/structure/B14309053.png)
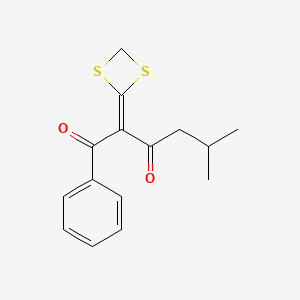

![1-[(4-Azidobenzoyl)oxy]-1H-imidazole](/img/structure/B14309064.png)

![Methyl 2',4'-dimethoxy[1,1'-biphenyl]-2-carboxylate](/img/structure/B14309066.png)
![4,4'-[1,2-Phenylenebis(oxymethylene)]dibenzonitrile](/img/structure/B14309069.png)
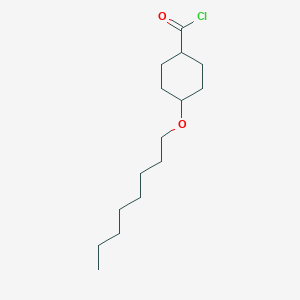
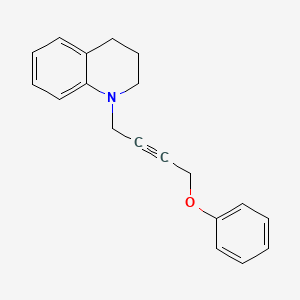
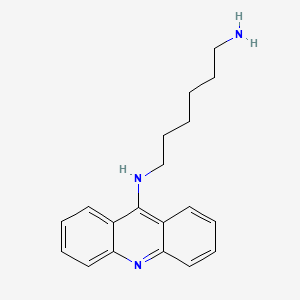
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)

